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molecular formula C12H19NO2 B8315085 3-n-Butoxy-4-methoxybenzylamine

3-n-Butoxy-4-methoxybenzylamine

Cat. No. B8315085
M. Wt: 209.28 g/mol
InChI Key: BJULXWKZYDJATP-UHFFFAOYSA-N
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Patent
US04978665

Procedure details

A mixture comprising 7.32 g of 4,5-dichIoro-6-ethoxy-3(2H)pyridazinone prepared in Reference Example 2, 21.95 g of 3-n-butoxy-4-methoxybenzylamine, 60 ml of 1,4-dioxane and 60 ml of water, was refluxed under stirring for 15 hours. Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid was added for acidification. Then, chloroform was added thereto, and the mixture was vigorously shaked. The precipitated crystals were separated by filtration, and the chloroform layer of the filtrate was subjected to liquid separation and washed with water and dried over sodium sulfate. Then, the solvent was distilled off to obtain a light yellow oily substance. The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v), to obtain 10.48 g of the above identified compound having a melting point of from 117° to 118° C. as colorless crystals.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
21.95 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1Cl.[CH2:13]([O:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[O:26][CH3:27])[CH2:21][NH2:22])[CH2:14][CH2:15][CH3:16].O1CCOCC1>O>[Cl:1][C:2]1[C:3](=[O:12])[NH:4][N:5]=[C:6]([O:9][CH2:10][CH3:11])[C:7]=1[NH:22][CH2:21][C:20]1[CH:23]=[CH:24][C:25]([O:26][CH3:27])=[C:18]([O:17][CH2:13][CH2:14][CH2:15][CH3:16])[CH:19]=1

Inputs

Step One
Name
Quantity
7.32 g
Type
reactant
Smiles
ClC=1C(NN=C(C1Cl)OCC)=O
Step Two
Name
Quantity
21.95 g
Type
reactant
Smiles
C(CCC)OC=1C=C(CN)C=CC1OC
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
Then, most 1,4-dioxane was distilled off under reduced pressure, and dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
was added for acidification
ADDITION
Type
ADDITION
Details
Then, chloroform was added
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
the chloroform layer of the filtrate was subjected to liquid separation
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oily substance
CUSTOM
Type
CUSTOM
Details
The product was crystallized from n-propanol-di-i-propyl ether (1:9 v/v)
CUSTOM
Type
CUSTOM
Details
to obtain 10.48 g of the
CUSTOM
Type
CUSTOM
Details
of from 117° to 118° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
ClC=1C(NN=C(C1NCC1=CC(=C(C=C1)OC)OCCCC)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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